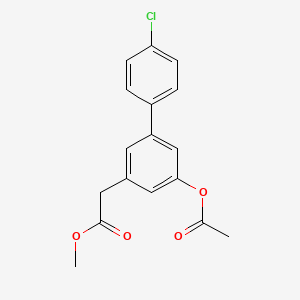
(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester is a complex organic compound with a unique structure that includes a biphenyl core, an acetic acid moiety, an acetoxy group, and a chloro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes the following steps:
Halogenation: Introduction of the chloro group at the 4’ position of biphenyl using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Introduction of the acetoxy group at the 5 position using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: Conversion of the carboxylic acid group to the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(carboxy)-4’-chloro-, methyl ester.
Reduction: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-hydro-, methyl ester.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetoxy and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid, 5-(hydroxy)-4’-chloro-, methyl ester: Similar structure but with a hydroxy group instead of an acetoxy group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-bromo-, methyl ester: Similar structure but with a bromo group instead of a chloro group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-fluoro-, methyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The unique combination of the acetoxy and chloro groups in (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activity set it apart from similar compounds.
特性
CAS番号 |
61888-72-0 |
|---|---|
分子式 |
C17H15ClO4 |
分子量 |
318.7 g/mol |
IUPAC名 |
methyl 2-[3-acetyloxy-5-(4-chlorophenyl)phenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)22-16-8-12(9-17(20)21-2)7-14(10-16)13-3-5-15(18)6-4-13/h3-8,10H,9H2,1-2H3 |
InChIキー |
CKMUKGHOCMJBLD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

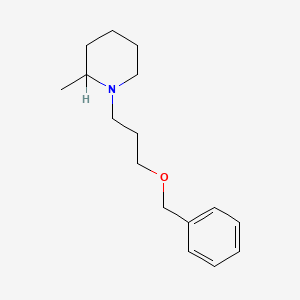
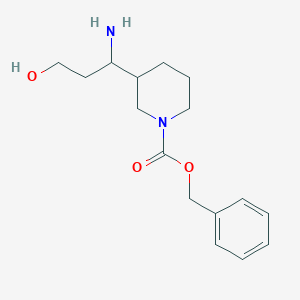
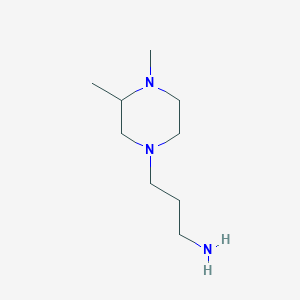
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
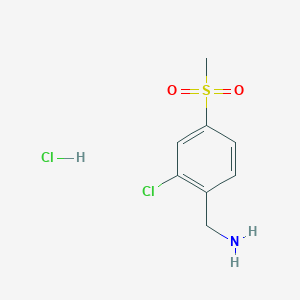
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

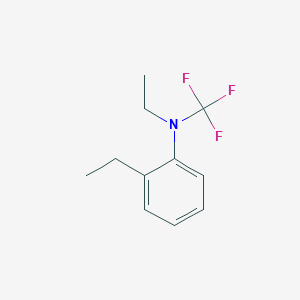
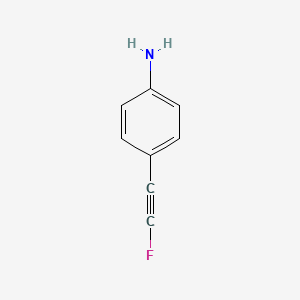
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)

